N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-17-9-13(8-15-17)20(18,19)16-6-10-4-12(7-14-5-10)11-2-3-11/h4-5,7-9,11,16H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKLIDYTXXEAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole and sulfonamide class, which has been investigated for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse studies and findings.
Chemical Structure and Properties
The compound can be described by its chemical formula, which includes a pyrazole ring substituted with a sulfonamide group and a cyclopropylpyridine moiety. The structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 5-cyclopropylpyridine derivatives with 1-methyl-1H-pyrazole-4-sulfonamide under controlled conditions. The synthetic pathway generally includes:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonamide Coupling : The introduction of the sulfonamide group through reaction with sulfonyl chlorides.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of pyrazole derivatives, including sulfonamide substitutions. For instance, the compound was tested against various cancer cell lines using assays like CellTiter-Glo, which measures cell viability based on ATP levels. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values indicating potency against specific cancer types .
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as carbonic anhydrases and certain kinases.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Comparative Biological Activity
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(Cyclopropyl)pyridine derivative | Structure | 15 | Antiproliferative |
| N-(Phenethyl)-pyrazole sulfonamide | Structure | 10 | Anticancer |
| N-(Methyl)-pyrazole derivative | Structure | 20 | Antimicrobial |
Case Studies
A notable case study involved testing this compound against U937 cells, a human leukemic cell line. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. Further studies are required to elucidate its full mechanism and potential therapeutic applications .
Comparison with Similar Compounds
a. Pyridine-Sulfonamide-Triazole Hybrids ()
Compounds such as N-(5-amino-1H-1,2,4-triazol-3-yl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridine-3-sulfonamide (32) and its derivatives share the pyridine-sulfonamide backbone but replace the cyclopropylpyridinylmethyl group with triazole or substituted pyrazole moieties. These compounds were synthesized via nucleophilic substitution reactions using potassium salts, yielding moderate to good efficiencies (42–69%) and high melting points (215–240°C), indicative of strong crystal packing due to hydrogen bonding from sulfonamide and amino groups .
Key Differences :
- Substituent Effects : The target compound’s cyclopropyl group may enhance metabolic stability compared to bulkier substituents (e.g., butyl or phenylthio groups in compounds 33–35).
- Molecular Weight : The target compound’s molecular weight (~342–400 g/mol, inferred from analogs) falls within the drug-like range, similar to compound 36 (MW 342.4) .
b. Pyrazole-Sulfonamide Derivatives ()
N-(2-(5-Cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1797225-71-8) shares a cyclopropylpyrazole core but includes an ethyl linker and additional methyl groups. Its higher molecular weight (400.5 g/mol) and lipophilic trimethylpyrazole group suggest reduced aqueous solubility compared to the target compound .
c. Fluorinated Chromenone-Pyrazolo Pyrimidine Sulfonamides ()
Example 57 in describes a compound with a fluorinated chromenone-pyrazolo pyrimidine core linked to a cyclopropylbenzenesulfonamide. This structure highlights the role of electron-withdrawing groups (e.g., fluorine) in enhancing receptor binding affinity, though such substitutions may increase synthetic complexity .
Pharmacological and Physicochemical Properties
a. Receptor Binding and Selectivity ()
For instance, bulkier groups (e.g., cyclopropyl) may favor interactions with hydrophobic binding pockets, analogous to CB2 receptor agonists like WIN 55212-2 .
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs with similar sulfonamide-pyridine scaffolds (e.g., compound 32: 217–219°C) suggest high thermal stability due to hydrogen bonding .
- The absence of polar groups (e.g., amino in compound 32) in the target compound may reduce water solubility, necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-((5-cyclopropylpyridin-3-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrazole-sulfonamide core with a functionalized pyridine derivative. A general procedure includes using polar aprotic solvents (e.g., DMF) with bases like KCO to facilitate alkylation or sulfonamide formation . For optimization, monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.1–1.2 equivalents of alkylating agents) to minimize side products. Purification via column chromatography or recrystallization (e.g., ethanol) is recommended .
Q. Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : H and C NMR to verify substituent integration and coupling patterns (e.g., pyrazole methyl at δ ~2.6 ppm) .
- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles, as demonstrated for related pyrazole derivatives (R factor < 0.06) .
- HRMS/ESI-MS : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
Advanced Research Questions
Q. How can regioselectivity challenges in cyclopropane-functionalized pyridine coupling be addressed?
- Methodological Answer : Regioselectivity in cyclopropane-substituted pyridines can be controlled using steric/electronic directing groups. For example, introduce electron-withdrawing groups (e.g., -CN) at the pyridine’s 3-position to direct coupling to the 5-cyclopropyl site. Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with tailored ligands (e.g., SPhos) to enhance selectivity .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., cyclopropane vs. cycloheptyl) and assess activity trends. For example, replace the pyridine’s cyclopropyl group with bulkier rings to evaluate steric effects on target binding .
- Orthogonal assays : Validate bioactivity using both enzymatic (e.g., IC) and cell-based assays to distinguish direct target modulation from off-target effects .
Q. Which computational approaches are effective for predicting target binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Glide with crystal structures (e.g., PDB: 4EKD) to model interactions. Focus on sulfonamide’s hydrogen bonding with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key conformational changes .
Q. How can isotopic labeling (e.g., deuterium) be incorporated to study metabolic stability?
- Methodological Answer : Synthesize deuterated analogs by substituting protons with deuterium at metabolically vulnerable sites (e.g., methyl groups). Use deuterated reagents (e.g., CDI) in alkylation steps. Analyze metabolic pathways via LC-MS/MS with stable isotope tracing .
Q. What experimental conditions influence the compound’s stability in long-term storage?
- Methodological Answer :
- Temperature : Store at –20°C in anhydrous DMSO to prevent hydrolysis .
- Light sensitivity : Use amber vials to avoid photodegradation, as UV-Vis studies show λ at 270–300 nm for pyrazole derivatives .
- pH stability : Perform accelerated stability testing in buffers (pH 1–9) to identify degradation products via HPLC-DAD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
